2-Amino-3-ethylpyridin-4-ol chemical structure and physical properties
2-Amino-3-ethylpyridin-4-ol chemical structure and physical properties
An In-Depth Technical Guide to 2-Amino-3-ethylpyridin-4-ol: Structural Dynamics, Physical Properties, and Synthetic Workflows
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly substituted pyridine derivatives serve as foundational building blocks. 2-Amino-3-ethylpyridin-4-ol (CAS: 2803863-17-2) is a specialized heterocyclic intermediate characterized by its dense functionalization. The presence of both an amino group and a hydroxyl group on the pyridine core, flanked by an ethyl substituent, creates a unique electronic environment governed by tautomerism and steric shielding. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies.
Molecular Architecture and Tautomeric Dynamics
The chemical behavior of 2-amino-3-ethylpyridin-4-ol is dictated by the complex tautomeric equilibrium inherent to 2-amino-4-pyridinol systems. Depending on the solvent environment and pH, the molecule oscillates between the enol form (2-amino-4-pyridinol) and the keto/zwitterionic form (2-aminopyridin-4-one).
The ethyl group at the C3 position plays a critical mechanistic role:
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Steric Shielding: The alkyl bulk restricts the rotational freedom of the adjacent C2-amino group, pre-organizing the molecule for specific target-binding conformations (e.g., in kinase hinge-binding motifs).
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Lipophilicity Modulation: Compared to the des-ethyl analog (), the C3-ethyl chain significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) applications.
Physicochemical Profiling
Understanding the physical properties of this compound is essential for downstream purification and formulation. The quantitative data is summarized below.
Table 1: Physical and Chemical Properties of 2-Amino-3-ethylpyridin-4-ol
| Property | Value |
| IUPAC Name | 2-Amino-3-ethylpyridin-4-ol |
| CAS Registry Number | 2803863-17-2 |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Pale yellow to off-white microcrystalline solid |
| Predicted pKa | ~5.30 (Amphoteric) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), dark place |
Table 2: Tautomeric Equilibrium Distribution
| Solvent Environment | Dominant Tautomer | Mechanistic Driver |
| Aqueous (pH 7.0) | 2-Aminopyridin-4-one | Stabilization of the zwitterion via high dielectric constant. |
| Non-polar (e.g., CHCl3) | 2-Amino-4-pyridinol | Intramolecular hydrogen bonding favors the enol form. |
| Solid State | Polymeric Network | Extensive intermolecular hydrogen bonding (NH2 to C=O/OH). |
Synthetic Methodologies & Mechanistic Causality
To synthesize 2-amino-3-ethylpyridin-4-ol with high fidelity, researchers typically rely on targeted rearrangements or condensation reactions. Below are two field-proven protocols, engineered as self-validating systems to ensure experimental integrity.
Workflow A: Hofmann Rearrangement of 3-Ethyl-4-hydroxypicolinamide
Adapted from established protocols for CNS-active pyridinols (), this method provides precise functional group placement.
Step-by-Step Protocol:
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Reagent Preparation: Dissolve 16.0 g of bromine in 280 mL of 10% aqueous potassium hydroxide at 20°C.
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Causality: This in-situ reaction generates potassium hypobromite (KOBr), the active electrophile required for the N-bromination of the amide precursor.
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Amide Addition: Portion-wise, add 13.8 g of finely powdered 3-ethyl-4-hydroxypicolinamide. Stir until a clear solution forms.
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Causality: The highly basic environment deprotonates the primary amide, facilitating a rapid nucleophilic attack on the hypobromite to form the N-bromo amide intermediate.
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Thermal Rearrangement: Gradually raise the internal temperature to 80°C and maintain for 15 minutes.
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Causality: Thermal energy overcomes the activation barrier for the Hofmann degradation. The electron-rich pyridyl group migrates to the electron-deficient nitrogen, expelling the bromide ion to form a transient, highly reactive isocyanate.
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Hydrolysis & Decarboxylation: Allow the solution to cool spontaneously to 20°C, then chill to 0°C via an ice bath.
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Causality: In the aqueous base, the isocyanate rapidly hydrolyzes into a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. Cooling prevents thermal degradation of the newly formed aminopyridinol.
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Isoelectric Precipitation: Treat the cold solution with glacial acetic acid until the pH reaches exactly 5.0 to 5.5.
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Causality: Because 2-amino-3-ethylpyridin-4-ol is amphoteric, using a weak acid like glacial acetic acid (instead of HCl) carefully buffers the solution to its isoelectric point. At pH ~5.3, the zwitterionic form dominates, minimizing aqueous solubility and driving precipitation.
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Self-Validation Checkpoint: The shift from a clear aqueous solution to a heavy microcrystalline precipitate precisely at pH 5.5 confirms the isolation of the zwitterion. If precipitation does not occur, the Hofmann rearrangement failed to reach completion, leaving water-soluble, unreacted amide.
Caption: Workflow of 2-Amino-3-ethylpyridin-4-ol synthesis via Hofmann Rearrangement.
Workflow B: Acid-Catalyzed Condensation
For scalable synthesis, condensation of beta-ketoesters with guanidine derivatives is highly effective.
Step-by-Step Protocol:
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Reaction Setup: Combine ethyl 2-ethyl-3-oxobutanoate and guanidine sulfate in a pressure-rated reaction vessel.
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Acidic Activation: Slowly add concentrated sulfuric acid (>50% by weight) at 0°C.
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Causality: Strongly acidic media protonate the carbonyl oxygen of the beta-ketoester, dramatically increasing its electrophilicity. This specifically prevents the formation of 6-oxo-pyrimidine byproducts, which frequently dominate under basic condensation conditions.
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Cyclization: Heat the mixture to 100°C for 4 hours.
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Causality: The elevated temperature drives the dual condensation (imine formation and amidation) and subsequent dehydration to aromatize the pyridine ring.
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Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-inactive beta-ketoester spot and the emergence of a highly UV-active (254 nm) polar spot indicates successful aromatization. The conjugated pi-system of the resulting pyridinol provides the strong UV chromophore.
Strategic Applications in Drug Design
In commercial sourcing (), 2-amino-3-ethylpyridin-4-ol is categorized as a premium heterocyclic building block. Its primary utility lies in its function as a bioisostere for phenols and anilines. By replacing a metabolically susceptible phenol ring with this substituted pyridine, drug developers can improve the metabolic half-life of a compound while maintaining critical hydrogen-bond donor/acceptor interactions required for target engagement, particularly in the development of novel kinase inhibitors and CNS stimulants.
References
- Title: US4022897A - CNS active compounds Source: Google Patents URL
